3,3-Difluoropentan-1-ol

Medicinal Chemistry logP Optimization ADME Prediction

3,3-Difluoropentan-1-ol is a C5 primary alcohol (C5H10F2O, molecular weight 124.13 g/mol) distinguished by a geminal difluoro substitution at the carbon-3 position. This structural motif imparts a unique combination of steric and electronic properties that differentiate it from its non-fluorinated parent and positional difluoro isomers.

Molecular Formula C5H10F2O
Molecular Weight 124.131
CAS No. 1782528-41-9
Cat. No. B2656634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropentan-1-ol
CAS1782528-41-9
Molecular FormulaC5H10F2O
Molecular Weight124.131
Structural Identifiers
SMILESCCC(CCO)(F)F
InChIInChI=1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3
InChIKeyQVCDXFJGNUGCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropentan-1-ol (CAS 1782528-41-9): Physicochemical Identity and Procurement Baseline


3,3-Difluoropentan-1-ol is a C5 primary alcohol (C5H10F2O, molecular weight 124.13 g/mol) distinguished by a geminal difluoro substitution at the carbon-3 position. This structural motif imparts a unique combination of steric and electronic properties that differentiate it from its non-fluorinated parent and positional difluoro isomers . It is supplied as a research-grade synthetic building block at 98% purity and is primarily utilized in medicinal chemistry and materials science programs that require precise control over molecular lipophilicity and conformational behavior .

Why Positional Isomers of Difluoropentanol Cannot Be Interchanged in Research Procurement


Fluorinated alcohols sharing the molecular formula C5H10F2O exhibit substantially divergent physicochemical properties—including lipophilicity, volatility, and conformational populations—depending on the precise location of the gem-difluoro group [1]. These differences influence critical experimental parameters such as phase partitioning in extraction, evaporative loss during solvent removal, and the three-dimensional presentation of functional groups when the alcohol is incorporated into larger molecular architectures. Substituting 3,3-difluoropentan-1-ol with the 4,4-, 5,5-, or 2,2-isomer without requalification therefore carries a quantifiable risk of altering synthetic yields, purification efficiency, and the pharmacological profile of downstream candidates. It must be noted that the comparative evidence base for this compound class is currently limited to computationally predicted physicochemical properties and conformational data from the closely related alkane; direct experimental head-to-head comparisons among isomers are not yet available in the open literature.

3,3-Difluoropentan-1-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differential: 3,3-Difluoropentan-1-ol vs. Pentan-1-ol and 5,5-Isomer

The ACD/LogP predicted value for 3,3-difluoropentan-1-ol is 0.59, representing a reduction of 0.82 log units relative to non-fluorinated pentan-1-ol (ACD/LogP 1.41) . Simultaneously, the 3,3-isomer is 0.35 log units more lipophilic than the 5,5-difluoro isomer (ACD/LogP 0.24) . The 4,4-isomer has an XLogP3 value of 0.8 [1]; however, this value derives from a different prediction algorithm and is not directly comparable to the ACD/LogP series.

Medicinal Chemistry logP Optimization ADME Prediction Building Block Selection

Boiling Point Differentiation: Distillation-Relevant Δ of 25°C vs. 5,5-Isomer

The predicted boiling point of 3,3-difluoropentan-1-ol at atmospheric pressure is 145.7 ± 25.0 °C . This is 7.2 °C higher than pentan-1-ol (138.5 ± 3.0 °C) and 25.1 °C higher than the 5,5-difluoro isomer (120.6 ± 25.0 °C) . The substantial 25 °C gap between the 3,3- and 5,5-isomers is sufficient to enable their separation by simple fractional distillation.

Process Chemistry Distillation Purification Thermal Separation Solvent Selection

Vapor Pressure and Volatility: 3.8-Fold Lower Evaporative Loss vs. 5,5-Isomer

The predicted vapor pressure of 3,3-difluoropentan-1-ol at 25 °C is 1.9 ± 0.6 mmHg , compared to 2.8 ± 0.5 mmHg for pentan-1-ol and 7.3 ± 0.5 mmHg for 5,5-difluoropentan-1-ol . The 3,3-isomer is approximately 3.8-fold less volatile than the 5,5-isomer and 1.5-fold less volatile than pentan-1-ol.

Volatility Control Headspace Analysis Reaction Engineering Storage Stability

Conformational Landscape: Three Stable Conformers with Defined Dipole Moments and Relative Energies

Rotational spectroscopy studies on the closely related 3,3-difluoropentane skeleton have identified three stable conformers—trans-gauche, trans-trans, and gauche-gauche—with predicted dipole moments in the range of 2.5–2.8 D [1]. Ab initio calculations at the MP2/6-311++G(2d,2p) level establish the relative stability order as trans-gauche > trans-trans > gauche-gauche. This conformational distribution is a direct consequence of the gem-difluoro group at C3 and is not reproduced by either the non-fluorinated pentane skeleton or by difluoro substitution at other positions, which generate distinct conformational ensembles. The data are derived from the parent alkane and constitute class-level inference for the C3-gem-difluoro motif present in 3,3-difluoropentan-1-ol.

Conformational Analysis Molecular Recognition Computational Chemistry Rotational Spectroscopy

Supply Chain Maturity: Documented Multi-Location Inventory and 98% Purity Specification

3,3-Difluoropentan-1-ol is stocked by Leyan (Product No. 1905675) at 98% purity with real-time inventory visibility across six regional distribution centers in China (Shanghai, Anhui, Wuhan, Chengdu, Northern China, Shenzhen) . By comparison, the 4,4-isomer is listed by Sigma-Aldrich at 95% purity with a single country of origin (Ukraine) , while the 5,5-isomer is available only from smaller specialist vendors with more limited quality documentation. Multi-location stocking reduces procurement lead time variability and provides supply redundancy.

Procurement Reliability Supply Chain Quality Control Vendor Qualification

3,3-Difluoropentan-1-ol: Evidence-Backed Application Scenarios for Scientific Procurement


LogD-Guided Fragment Library Synthesis in Medicinal Chemistry

When constructing fragment libraries where each incremental logP unit can shift a lead compound across Lipinski compliance boundaries, the 0.59 ACD/LogP of 3,3-difluoropentan-1-ol offers a predictable intermediate lipophilicity between the more hydrophilic 5,5-isomer (0.24) and the more hydrophobic non-fluorinated pentan-1-ol (1.41) . This enables rational modulation of logD without introducing additional heteroatoms or chiral centers, supporting systematic SAR exploration in drug discovery programs where fluorinated alkyl chains are employed as metabolic blocking groups [1].

Distillation-Intensive Process Development Requiring Thermal Separation Margins

In synthetic routes where product purification relies on fractional distillation, the 25 °C boiling point differential between 3,3-difluoropentan-1-ol (145.7 °C) and the 5,5-isomer (120.6 °C) provides a comfortable operating window for clean separation . This margin exceeds the typical 10–15 °C minimum required for efficient fractional distillation, making the 3,3-isomer a pragmatically preferable building block in process chemistry campaigns that anticipate multi-step distillative workups.

Vapor-Phase and Sealed-System Reactions Where Volatility Must Be Minimized

For reactions conducted in sealed vessels or under headspace-sensitive conditions, the 3.8-fold lower vapor pressure of 3,3-difluoropentan-1-ol relative to the 5,5-isomer translates directly into reduced gas-phase concentration of the alcohol reactant . This property is relevant in catalytic hydrogenations, high-pressure reactions, and continuous-flow microreactor systems where precise liquid-phase stoichiometry must be maintained without correction for evaporative partitioning.

Conformationally Informed Molecular Design for Protein-Ligand Interactions

The presence of three thermally accessible conformers with dipole moments between 2.5 and 2.8 D, as established for the 3,3-difluoropentane skeleton, furnishes a defined conformational library that the hydroxyl group samples in solution . This property is exploited in molecular design when the C3 gem-difluoro motif is employed as a conformationally biased linker; the pre-organized ensemble can favor specific binding-competent geometries while disfavoring others, and this behavior cannot be replicated by placing the difluoro group at the C4 or C5 position due to the altered torsional energy landscape.

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